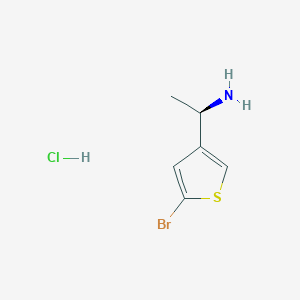

(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

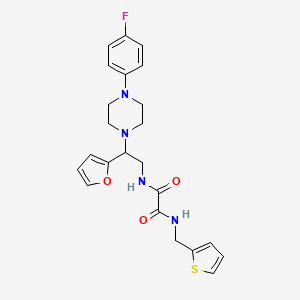

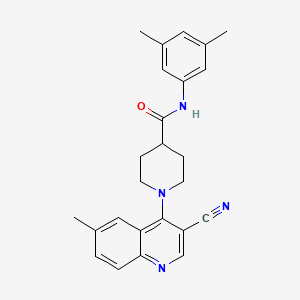

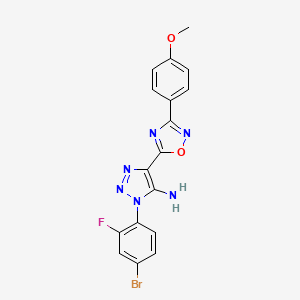

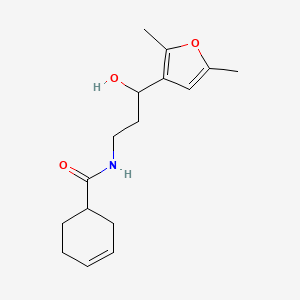

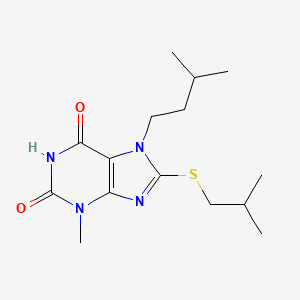

Molecular Structure Analysis

The molecular structure of “(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride” can be represented by the linear formula C6H9BrClNS . The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

“(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride” is a solid compound . It has a molecular weight of 242.57 . The compound should be stored at 4°C in sealed storage, away from moisture .Applications De Recherche Scientifique

Synthetic Methodologies and Characterization

In the realm of organic synthesis, researchers have developed novel compounds and methodologies that could be relevant to synthesizing derivatives of (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride. For instance, the study of synthetic pathways for creating substituted thiophene amides highlights the importance of structural characterization and the potential antimicrobial applications of these compounds (Pejchal, Pejchalová, & Růžičková, 2015). Such methodologies underscore the versatility of bromothiophene derivatives in synthesizing complex molecules with potential biological activities.

Antimicrobial and Antifungal Activity

The exploration of substituted benzothiazole amides, structurally akin to bromothiophene derivatives, for their antimicrobial and antifungal activities, reveals the therapeutic potential of these compounds. The synthesis and structural confirmation, followed by biological screening against various microbial strains, demonstrated that certain derivatives exhibit activities comparable or slightly better than standard drugs (Pejchal, Pejchalová, & Růžičková, 2015). This suggests that (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride derivatives could be explored for similar biological activities.

Physicochemical and Theoretical Analyses

Research on N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde offers insight into the physicochemical properties and theoretical analyses of bromothiophene-based compounds. The study involved extensive physical and theoretical analyses, proposing structures based on spectral data and investigating their potential for DNA binding, indicating applications in developing anticancer therapies (Warad et al., 2020). These findings suggest avenues for research into the physicochemical properties of (1R)-1-(5-Bromothiophen-3-yl)ethanamine; hydrochloride and its potential applications in medicinal chemistry.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is identified as harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, and P501 .

Propriétés

IUPAC Name |

(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCQYVDLAWUTKI-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CSC(=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(5-Bromothiophen-3-yl)ethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)

![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)